N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide
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Overview
Description
N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as imino, carbamoyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexylimino group: This can be achieved by reacting cyclohexylamine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Carbamoylation: The phenylcarbamoyl group can be introduced using phenyl isocyanate in the presence of a base.
Final coupling: The intermediate compounds are then coupled under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as substituted amides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide exerts its effects depends on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The imino and carbamoyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)butan-2-yl]-4-methylbenzamide
- N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)hexan-2-yl]-4-methylbenzamide
Uniqueness
Compared to similar compounds, N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide stands out due to its specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of multiple trifluoromethyl groups can significantly influence its chemical properties, such as stability and lipophilicity, making it distinct from other related compounds.
Properties
Molecular Formula |
C27H29F6N3O2 |
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Molecular Weight |
541.5 g/mol |
IUPAC Name |
N-[4-cyclohexylimino-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H29F6N3O2/c1-17-13-15-19(16-14-17)23(37)36-25(26(28,29)30,27(31,32)33)22(18(2)34-20-9-5-3-6-10-20)24(38)35-21-11-7-4-8-12-21/h4,7-8,11-16,20,22H,3,5-6,9-10H2,1-2H3,(H,35,38)(H,36,37) |
InChI Key |
MMUHYLJWUOGYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C(=NC2CCCCC2)C)C(=O)NC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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